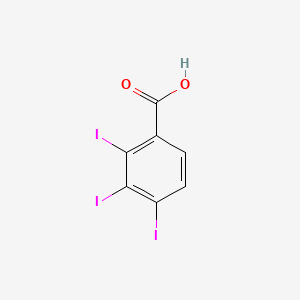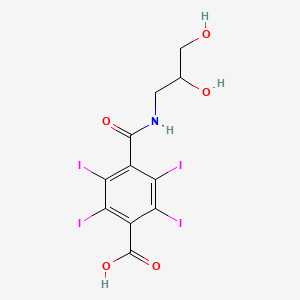
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of four iodine atoms and a dihydroxypropyl group attached to the terephthalamic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- typically involves multiple steps. One common method includes the iodination of terephthalamic acid derivatives. The process often starts with the preparation of N-(2,3-dihydroxypropyl)terephthalamic acid, followed by iodination using iodine or iodine-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions, utilizing efficient and cost-effective methods to ensure high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide and organometallic compounds are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while substitution reactions can produce various functionalized terephthalamic acid compounds .
Aplicaciones Científicas De Investigación
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets and pathways. The iodine atoms play a crucial role in its biological activity, as they can enhance the compound’s ability to interact with specific enzymes and receptors. The dihydroxypropyl group also contributes to its solubility and reactivity, facilitating its incorporation into various biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-dihydroxypropyl)terephthalamic acid: Lacks the iodine atoms, resulting in different chemical and biological properties.
2,3,5,6-Tetraiodoterephthalic acid: Does not contain the dihydroxypropyl group, affecting its solubility and reactivity.
Ioversol: A nonionic X-ray contrast agent with a similar iodine-rich structure but different functional groups
Uniqueness
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- is unique due to its combination of iodine atoms and the dihydroxypropyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications, particularly in medical imaging and advanced material synthesis .
Propiedades
Número CAS |
34737-10-5 |
|---|---|
Fórmula molecular |
C11H9I4NO5 |
Peso molecular |
742.81 g/mol |
Nombre IUPAC |
4-(2,3-dihydroxypropylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C11H9I4NO5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)5(8(6)14)11(20)21/h3,17-18H,1-2H2,(H,16,19)(H,20,21) |
Clave InChI |
AUPUNWGXDHNWJN-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




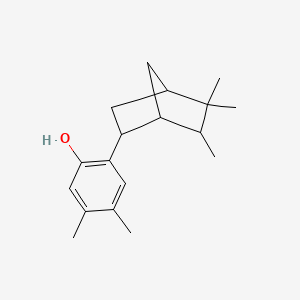

![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
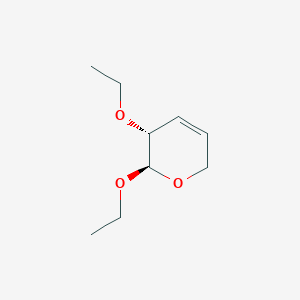
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
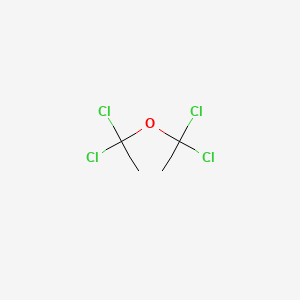
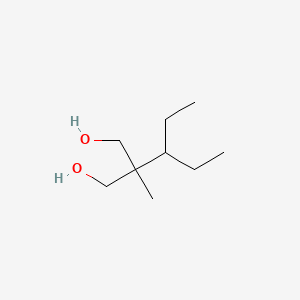

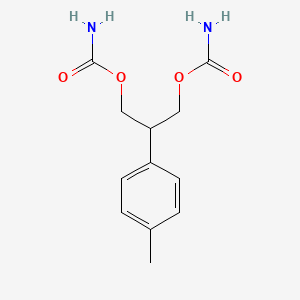
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
